molecular formula C14H14N2O B240887 4-methyl-N-(pyridin-3-ylmethyl)benzamide

4-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B240887
M. Wt: 226.27 g/mol
InChI Key: VDNOJWSBXQNXBF-UHFFFAOYSA-N
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Description

4-Methyl-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a 4-methyl-substituted benzene ring linked via an amide bond to a pyridin-3-ylmethyl group. The methyl group at the para position of the benzamide core may enhance lipophilicity, while the pyridin-3-ylmethyl moiety could influence target binding through hydrogen bonding or π-π interactions. This compound’s structural simplicity contrasts with more complex derivatives bearing additional heterocycles or substituents (e.g., trifluoromethyl or piperazinyl groups), which are common in therapeutic agents .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-methyl-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C14H14N2O/c1-11-4-6-13(7-5-11)14(17)16-10-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H,16,17)

InChI Key

VDNOJWSBXQNXBF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Pyridine ring position (3- vs. 4-) affects binding specificity. For example, pyridin-3-yl groups in nilotinib and the target compound may favor interactions with kinase ATP pockets, whereas pyridin-4-yl analogs (e.g., ) show distinct crystallographic packing .
  • Electron-Withdrawing Groups : Trifluoromethyl (e.g., ponatinib) enhances metabolic stability and lipophilicity compared to methyl or methoxy groups .
  • Heterocyclic Additions : Piperazinyl or imidazolyl moieties (e.g., ponatinib, nilotinib) improve solubility and target affinity through hydrogen bonding or charge interactions .

Physicochemical Properties

Property This compound (Inferred) Nilotinib Ponatinib (AP24534) 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Molecular Formula C₁₄H₁₃N₂O C₂₈H₂₂F₃N₇O C₂₉H₂₇F₃N₆O C₁₅H₁₂F₃NO
Molecular Weight ~237.27 g/mol 529.51 g/mol 532.55 g/mol 279.26 g/mol
logP (Lipophilicity) ~2.5 (estimated) 4.1 5.3 3.8
Solubility Moderate (amide + pyridine) Low (improved by salt forms) Low (requires formulation) Low (highly lipophilic)

Notes:

  • The target compound’s simpler structure likely results in lower molecular weight and moderate lipophilicity compared to therapeutic analogs like nilotinib.
  • Trifluoromethyl groups (e.g., ) significantly increase logP, reducing aqueous solubility .

Pharmacological and Therapeutic Profiles

  • Kinase Inhibition : Nilotinib and ponatinib are FDA-approved tyrosine kinase inhibitors targeting Bcr-Abl, while the target compound’s activity remains uncharacterized but may share mechanistic similarities .
  • Cardiovascular Applications : highlights a piperazinylmethyl-substituted benzamide for angiotensin II-mediated diseases, suggesting structural flexibility for diverse targets .
  • Synthetic Utility : Compounds like 4-methoxy-N-pyridin-3-yl-benzamide () serve as intermediates, underscoring the benzamide scaffold’s versatility in drug discovery .

Q & A

Q. What are the key synthetic routes for 4-methyl-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzoyl chloride derivative with a pyridinylmethylamine under basic conditions. For example, in analogous compounds, alkylation of pyridin-3-ylmethylamine with 4-methylbenzoyl chloride is performed using solvents like dichloromethane or ethanol, with bases such as triethylamine or lutidine to neutralize HCl byproducts . Reaction optimization includes temperature control (0–25°C) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the pyridinylmethyl group’s protons resonate near δ 4.5–5.0 ppm, while aromatic protons in the benzamide moiety appear between δ 7.0–8.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., calculated [M+H]+ for C₁₅H₁₅N₂O requires 255.1132) .
  • FTIR : Identifies amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

Solubility screening in DMSO, ethanol, and aqueous buffers (e.g., PBS) is standard. For stability, perform HPLC or LC-MS over 24–72 hours under assay conditions (e.g., pH 7.4, 37°C). Note that solubility challenges may arise due to the hydrophobic 4-methylbenzamide group; sonication or co-solvents (e.g., 0.1% Tween-80) can improve dispersion .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

  • Dose-response studies : Establish IC₅₀ values across multiple cell lines or enzymatic assays to confirm specificity. For example, discrepancies in antiproliferative activity may arise from variations in cell culture conditions (e.g., serum concentration, incubation time) .
  • Comparative structural analysis : Test analogs (e.g., replacing pyridin-3-ylmethyl with pyridin-4-ylmethyl) to isolate pharmacophore contributions .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm hypothesized targets (e.g., kinases or receptors) .

Q. How can X-ray crystallography improve understanding of this compound’s binding interactions?

Co-crystallization with target proteins (e.g., kinases) using SHELX programs allows precise mapping of hydrogen bonds and hydrophobic interactions. For example, the pyridinyl nitrogen may form a key hydrogen bond with a catalytic lysine residue, while the 4-methyl group occupies a hydrophobic pocket . High-resolution data (≤1.5 Å) are essential for reliable refinement .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Parallel synthesis : Generate derivatives via modular substitutions (e.g., halogenation at the benzamide ring or alkylation of the pyridine nitrogen) .
  • Pharmacokinetic profiling : Assess logP, metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assays) to prioritize lead compounds .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities and conformational stability .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) or coupling agents (HATU/DIPEA) improve amide bond formation efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility, while microwave-assisted synthesis reduces reaction time .
  • In situ monitoring : Use TLC or inline FTIR to track reaction progress and identify quenching points .

Data Analysis & Experimental Design

Q. What statistical approaches are critical for validating bioassay results with this compound?

  • Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare treatment groups in cytotoxicity or enzyme inhibition assays to control for batch variability .
  • Reproducibility checks : Include triplicate technical replicates and at least two biological replicates per experiment .

Q. How should researchers design experiments to investigate off-target effects?

  • Broad-panel profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) via radioligand binding assays .
  • Transcriptomics/Proteomics : RNA-seq or mass spectrometry identifies differentially expressed genes/proteins post-treatment .
  • Phenotypic assays : Use zebrafish or organoid models to detect unexpected morphological changes .

Troubleshooting & Optimization

Q. What steps mitigate crystallization challenges during X-ray analysis of this compound?

  • Co-crystallants : Add small molecules (e.g., PEG 4000) to induce lattice formation .
  • Vapor diffusion : Optimize reservoir solutions (e.g., ammonium sulfate) to slowly concentrate the compound .
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing to prevent ice damage .

Q. How can insolubility in aqueous buffers be resolved for in vivo studies?

  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance water solubility .

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